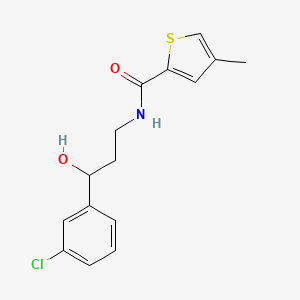
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H16ClNO2S and its molecular weight is 309.81. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
The synthesis and characterization of acylthioureas, including compounds related to the target molecule, have been reported. These compounds have shown interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Another study synthesized a series of compounds, including those related to the target molecule, with potential antimicrobial activities. These compounds were tested against various bacterial and fungal species, indicating their utility in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Research on the structural analysis of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its derivatives revealed extensive intramolecular hydrogen bonds. These studies provide insight into the molecular stability and potential reactivity of such compounds, laying groundwork for further chemical applications (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).
Potential Biological Applications
- A study on the synthesis of some new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, similar in structural motif to the target molecule, demonstrated significant antimicrobial activities. This research suggests the potential of these compounds in developing treatments for microbial infections (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, influencing a range of biological processes.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context within the cell.
Biochemical Pathways
It is known that similar compounds can influence a variety of pathways . For instance, some compounds can affect pathways related to inflammation, cancer, HIV, and other diseases . The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound could potentially influence a range of cellular processes .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other indole derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s chemical structure, including its chlorophenyl, hydroxypropyl, and methylthiophene groups .
Cellular Effects
It is plausible that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is not well-defined. It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It is plausible that the compound’s effects could vary with dosage, potentially exhibiting threshold effects or toxic effects at high doses .
Metabolic Pathways
The compound could potentially interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide within cells and tissues are not well-characterized. The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-7-14(20-9-10)15(19)17-6-5-13(18)11-3-2-4-12(16)8-11/h2-4,7-9,13,18H,5-6H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXACLFFHZZZFMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
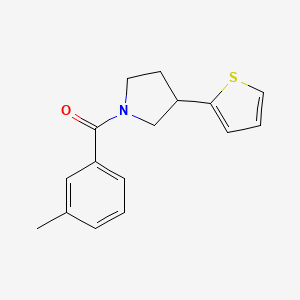
![Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)-](/img/structure/B2372207.png)
![(E)-4-(Dimethylamino)-N-[1-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)cyclobutyl]but-2-enamide](/img/structure/B2372210.png)

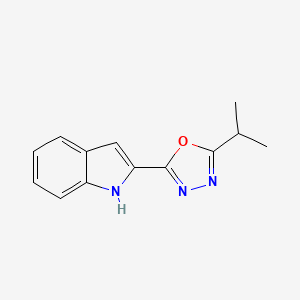

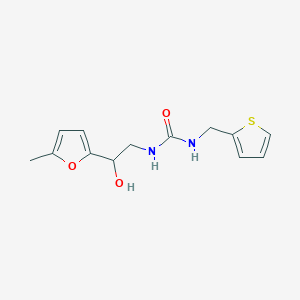
![(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2372220.png)
![(3-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2372221.png)
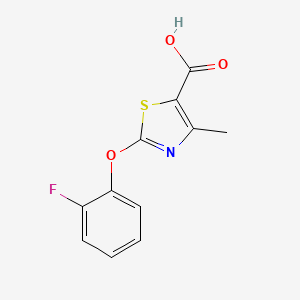
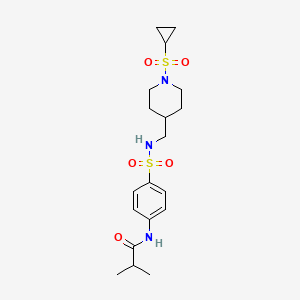
![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2372225.png)


